molecular formula C5H3Br2N3 B2443633 2-(3,5-Dibromopyrazol-1-yl)acetonitrile CAS No. 1596862-64-4

2-(3,5-Dibromopyrazol-1-yl)acetonitrile

Cat. No. B2443633
CAS RN: 1596862-64-4
M. Wt: 264.908
InChI Key: OBHFUGAWERFDDJ-UHFFFAOYSA-N
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Description

“2-(3,5-Dibromopyrazol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1596862-64-4 . It has a molecular weight of 264.91 . The compound is stored at a temperature of 4 degrees . It is in the form of oil .


Molecular Structure Analysis

The IUPAC name of the compound is “2-(3,5-dibromo-1H-pyrazol-1-yl)acetonitrile” and its InChI code is "1S/C5H3Br2N3/c6-4-3-5(7)10(9-4)2-1-8/h3H,2H2" .


Physical And Chemical Properties Analysis

The compound is a colorless liquid with an aromatic odor . It has a boiling point of 179°F . The molecular weight of the compound is 264.908.

Scientific Research Applications

Acetonitrile in Analytical Chemistry

Analytical Method Development

Acetonitrile is widely used as an organic solvent in the pharmaceutical quality control, particularly in High-Performance Liquid Chromatography (HPLC) due to its excellent solvating properties and low UV absorbance. It facilitates the separation and quantification of impurities in pharmaceuticals, highlighting its pivotal role in ensuring drug purity and safety (Kogawa, Salgado, & Pires, 2019; Deepa, Reddy, & Satyanarayana, 2017).

Acetonitrile in Organic Synthesis

Solvent Properties

The use of acetonitrile as a solvent in organic synthesis, including its role in facilitating various chemical reactions, can be extrapolated to the potential application of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile in similar contexts. Its properties might be beneficial in promoting reactions that require a polar solvent with a high dielectric constant (Shul’pin, Kozlov, & Shul’pina, 2019).

Acetonitrile in Chromatography

Hydrophilic Interaction Chromatography (HILIC)

Acetonitrile is also utilized in HILIC, a chromatographic technique that is valuable for the separation of polar, weakly acidic, or basic samples. Its role in HILIC underlines acetonitrile's utility in analytical methodologies that require high organic solvent content, offering insights into how this compound might be explored in the separation sciences (Jandera, 2011).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin or if inhaled, and it causes serious eye irritation .

properties

IUPAC Name

2-(3,5-dibromopyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N3/c6-4-3-5(7)10(9-4)2-1-8/h3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHFUGAWERFDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1Br)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1596862-64-4
Record name 2-(3,5-dibromo-1H-pyrazol-1-yl)acetonitrile
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